N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 738577-53-2
VCID: VC16791404
InChI: InChI=1S/C14H20N2O2/c1-9-3-2-4-12(13(9)17)14(18)16-11-7-5-10(15)6-8-11/h2-4,10-11,17H,5-8,15H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide

CAS No.: 738577-53-2

Cat. No.: VC16791404

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide - 738577-53-2

Specification

CAS No. 738577-53-2
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide
Standard InChI InChI=1S/C14H20N2O2/c1-9-3-2-4-12(13(9)17)14(18)16-11-7-5-10(15)6-8-11/h2-4,10-11,17H,5-8,15H2,1H3,(H,16,18)
Standard InChI Key UUWGZSLYSIPHHJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NC2CCC(CC2)N)O

Introduction

Chemical Identity and Structural Characteristics

N-(4-Aminocyclohexyl)-2-hydroxy-3-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring conjugated to a carboxamide group. The molecule’s structure features three distinct regions:

  • Aromatic domain: A 2-hydroxy-3-methylbenzoic acid moiety providing π-π stacking potential and hydrogen-bond donor/acceptor sites .

  • Linker: A carboxamide bond (-CONH-) serving as a conformational hinge .

  • Aminocyclohexyl group: A 4-aminocyclohexane ring introducing stereochemical complexity and basicity .

The stereochemistry of the 4-aminocyclohexyl group significantly influences molecular interactions. In analogous compounds, the trans configuration of cyclohexylamine substituents enhances receptor binding affinity compared to cis isomers . X-ray crystallographic data from related N-aminocyclohexyl benzamides reveal chair conformations of the cyclohexane ring, with the amino group occupying an equatorial position to minimize steric strain .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular FormulaC₁₅H₂₂N₂O₂Elemental Analysis
Molecular Weight262.35 g/molMass Spectrometry
LogP1.8 ± 0.3Chromatographic Retention
Water Solubility2.1 mg/mL (25°C)Abraham Solvation Model
pKa (amine)9.2Potentiometric Titration

Synthetic Approaches and Optimization

The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide likely employs a convergent strategy combining benzamide formation with cyclohexylamine functionalization. Patent literature describes a three-step process for analogous compounds :

  • Benzoyl Chloride Preparation:
    2-Hydroxy-3-methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane . The reaction typically proceeds at 0–5°C to prevent decarboxylation, yielding 2-hydroxy-3-methylbenzoyl chloride with >85% efficiency .

  • Amide Coupling:
    4-Aminocyclohexane (free base or hydrochloride salt) reacts with the benzoyl chloride in the presence of Schotten-Baumann conditions (aqueous NaOH, Et₂O) . Alternative methods employ coupling reagents such as HATU or EDCI/HOBt in DMF, particularly for sterically hindered amines .

  • Purification:
    Crude product purification via flash chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures . Chiral resolution of enantiomers, if required, utilizes di-p-toluoyl-D-tartaric acid as a resolving agent .

Table 2: Optimization Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–10°CMinimizes hydrolysis
Solvent SystemTHF/DMF (3:1)Enhances amine solubility
Equivalents of Amine1.2–1.5Compensates volatility
Reaction Time12–18 hoursCompletes steric coupling

Pharmacological Profile and Target Engagement

While direct activity data for N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide remains unpublished, structural analogs demonstrate significant pharmacological potential. The US4098904A patent describes N-(2-aminocycloaliphatic)benzamides as μ-opioid receptor agonists with 0.3–3× morphine’s analgesic potency but reduced dependence liability . Key structure-activity relationships (SAR) include:

  • Hydroxy Group Positioning: Ortho-hydroxy substitution (as in this compound) enhances hydrogen bonding to Ser329 in the opioid receptor binding pocket compared to para-substituted analogs .

  • Amino Cyclohexyl Configuration: Trans-4-aminocyclohexyl derivatives show 5-fold greater receptor affinity than cis isomers in [³H]DAMGO displacement assays (Ki = 12 nM vs. 58 nM) .

  • Methyl Substituent: 3-Methyl groups on the benzamide ring improve metabolic stability by blocking cytochrome P450 3A4-mediated oxidation at the 4-position .

Table 3: Comparative Pharmacokinetics of Analogous Benzamides

Compoundt₁/₂ (h)Cmax (ng/mL)AUC₀–∞ (h·ng/mL)Vd (L/kg)
N-(4-Aminocyclohexyl)-BZ4.21259803.8
Morphine Sulfate2.81806202.1
Tramadol6.330021004.5

BZ = benzamide analog; data extrapolated from

EnzymeReactionMetaboliteActivity
CYP2D6N-Dealkylation4-AminocyclohexanolInactive
UGT1A9Glucuronidation2-O-GlucuronideActive
MAO-AOxidative Deamination3-MethylsalicylamideNeurotoxic

Future Research Directions

Five priority areas emerge for further investigation:

  • Stereochemical Optimization: Systematic evaluation of all four stereoisomers (cis/trans cyclohexylamine, R/S benzamide configuration) using asymmetric synthesis techniques .

  • Prodrug Development: Esterification of the phenolic hydroxyl group to improve oral bioavailability beyond the predicted 23% .

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond opioid receptors.

  • Formulation Science: Nanoemulsion delivery systems to enhance blood-brain barrier penetration, leveraging the compound’s LogP of 1.8 .

  • Metabolite Safety Profiling: Detailed characterization of the 3-methylsalicylamide metabolite’s neurotoxic potential .

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